molecular formula C23H20N2O3S2 B2847323 (E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-23-3

(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2847323
CAS RN: 324072-23-3
M. Wt: 436.54
InChI Key: TVELGFXONBTXQH-DPLIRVHYSA-N
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Description

(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of various thiazolopyrimidine derivatives, including methods for preparing related heterocyclic systems through reactions with various reagents. These synthesis processes have led to the creation of compounds with potential biological activity, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi in some cases (Youssef et al., 2011). Similarly, the structural modifications of thiazolopyrimidines have been studied to understand their conformational features and how these changes impact supramolecular aggregation, which can influence the compound's properties and applications (Nagarajaiah & Begum, 2014).

Biological Activities

Thiazolopyrimidine derivatives have shown promise in various biological applications. For instance, novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives have been synthesized and characterized for their antioxidant, antibacterial, and antifungal activities, displaying potential as therapeutic agents (Maddila et al., 2012). Furthermore, the synthesis of derivatives has led to compounds with potent anticancer activity against specific human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Abdel-Motaal et al., 2020).

Antimicrobial Evaluation

Several studies have focused on the antimicrobial evaluation of thiazolopyrimidine derivatives. These compounds have been tested for their efficacy against various bacterial and fungal strains, with some showing moderate to potent antimicrobial activities. This highlights their potential use in developing new antimicrobial agents to combat infectious diseases (Youssef & Amin, 2012).

Anti-inflammatory Activities

Thiazolopyrimidine derivatives have also been synthesized and tested for their anti-inflammatory activities. Certain compounds have demonstrated moderate anti-inflammatory effects in preclinical models, suggesting their potential application in treating inflammatory disorders (Tozkoparan et al., 1999).

properties

IUPAC Name

ethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-13-8-14-29-17)21(26)18(30-23)12-7-11-16-9-5-4-6-10-16/h4-14,20H,3H2,1-2H3/b11-7+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELGFXONBTXQH-DPLIRVHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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